Technical Guide: Solubility Profile & Process Handling of (R)-Tetrahydrofuran-3-ylmethanol
Technical Guide: Solubility Profile & Process Handling of (R)-Tetrahydrofuran-3-ylmethanol
[1]
Executive Summary
(R)-Tetrahydrofuran-3-ylmethanol (CAS 124506-31-6) is a critical chiral building block employed in the synthesis of antiretroviral agents, kinase inhibitors, and complex agrochemicals.[1] Its utility stems from the rigid tetrahydrofuran ring, which imparts specific spatial orientation to attached pharmacophores.
However, its physicochemical profile—specifically its high polarity and complete water miscibility —presents distinct challenges in process chemistry. Unlike lipophilic intermediates that partition easily into organic solvents, this compound requires tailored solvent strategies for reaction optimization and efficient isolation. This guide provides a definitive solubility landscape and validated protocols to navigate these challenges.
Physicochemical Profile
Understanding the fundamental properties of (R)-Tetrahydrofuran-3-ylmethanol is the first step in designing a robust experimental workflow.[1]
| Property | Value / Description | Implication for Processing |
| CAS Number | 124506-31-6 | Specific to the (R)-enantiomer.[1][2] |
| Molecular Weight | 102.13 g/mol | Low MW contributes to high volatility and water solubility.[1] |
| Physical State | Colorless to pale yellow liquid | Can be handled as a neat liquid; density ~1.06 g/mL.[1] |
| LogP (Calc) | -0.2 to 0.0 | Hydrophilic. Partitions preferentially into aqueous phases.[1] |
| H-Bond Donors | 1 (Hydroxyl group) | Strong interaction with protic solvents.[1] |
| H-Bond Acceptors | 2 (Ether oxygen + Hydroxyl) | High affinity for water and alcohols.[1] |
Solubility Landscape
The solubility of (R)-Tetrahydrofuran-3-ylmethanol is governed by the competition between its polar hydroxymethyl group/ether ring and its small hydrophobic carbon skeleton.[1]
Quantitative Solubility Assessment
The following data categorizes solvent compatibility based on experimental observation and dielectric constants.
| Solvent Class | Representative Solvent | Solubility | Operational Application |
| Protic Polar | Water | Miscible | Avoid in reaction workup; product will remain in aqueous layer.[1] |
| Protic Polar | Methanol, Ethanol | Miscible | Excellent for homogenous reactions; requires evaporation for removal. |
| Aprotic Polar | THF, DMSO, DMF | Miscible | Ideal reaction media; DMSO/DMF are difficult to remove post-reaction. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Preferred for extraction due to favorable distribution coefficient. |
| Esters | Ethyl Acetate (EtOAc) | Moderate/High | Good for chromatography; less efficient than DCM for extraction.[1] |
| Hydrocarbons | Hexanes, Heptane | Immiscible/Low | Useful for washing away non-polar impurities (trituration). |
Hansen Solubility Parameter (HSP) Analysis
Theoretical modeling using Hansen parameters (
-
(R)-THF-3-ylmethanol possesses high
and values.[1] -
Compatibility: It aligns closely with solvents like Methanol (
) and Water ( ). -
Incompatibility: It shows a large "distance" from aliphatic hydrocarbons like Hexane (
), resulting in phase separation.
Process Chemistry & Experimental Protocols
The primary challenge with (R)-Tetrahydrofuran-3-ylmethanol is isolating it from an aqueous reaction mixture or workup stream.[1] Standard extraction protocols using Diethyl Ether or Hexane will result in massive yield loss to the aqueous phase.
Protocol: "Salting Out" Extraction Strategy
Objective: Recover (R)-Tetrahydrofuran-3-ylmethanol from an aqueous solution with >95% efficiency.
Reagents:
-
Sodium Chloride (NaCl) - Solid[1]
-
Dichloromethane (DCM) or Chloroform (
)[1] -
Magnesium Sulfate (
) - Anhydrous[1]
Step-by-Step Methodology:
-
Saturation: Add solid NaCl to the aqueous layer containing the product. Stir vigorously until the solution is saturated (undissolved salt remains).
-
Solvent Choice: Use DCM or Chloroform .[1]
-
Why? Chlorinated solvents form a heavier-than-water layer and have a higher polarity than ether/EtOAc, providing a better partition coefficient for this polar alcohol.[1]
-
-
Multiple Extractions: Perform 4-5 extractions with smaller volumes of solvent (e.g., 5 x 50 mL) rather than 1-2 large extractions.
-
Validation: Check the aqueous layer by TLC (using KMnO4 stain) to ensure complete removal of the product.
-
-
Drying: Combine organic layers and dry over anhydrous
for at least 30 minutes. -
Concentration: Filter and concentrate under reduced pressure (Rotavap). Caution: Do not overheat; the compound is stable but can be volatile under high vacuum/heat.
Protocol: Reaction Solvent Selection
When using (R)-Tetrahydrofuran-3-ylmethanol as a nucleophile (e.g., mesylation, tosylation, or ether formation):
-
Recommended: Anhydrous DCM or THF .[1]
-
Rationale: These dissolve the starting material completely and allow for easy non-aqueous workup or direct filtration of salt byproducts (e.g., triethylamine hydrochloride).
-
-
Alternative: Acetonitrile .[1][4]
-
Rationale: Useful for
reactions requiring higher polarity to stabilize transition states.[1]
-
Visualizing the Workflow
Diagram 1: Solvent Selection Decision Tree
This logic flow guides the researcher in choosing the correct solvent based on the process stage.
Caption: Decision matrix for solvent selection during reaction, extraction, and purification phases.
Diagram 2: Extraction Efficiency Workflow
A visual representation of the "Salting Out" protocol required for high-yield recovery.
Caption: Step-by-step extraction protocol to overcome water miscibility issues.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139980, Tetrahydro-3-furanmethanol.[1] Retrieved from [Link][1]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1] (Contextual grounding for solubility parameter analysis).
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Source for solvent polarity and extraction principles).
